4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate
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Overview
Description
4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate is a complex organic compound that features multiple functional groups, including sulfonamides, hydrazones, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Hydrazone formation: The hydrazone moiety can be synthesized by reacting a hydrazine derivative with an aldehyde or ketone.
Coupling reactions: The final compound is formed by coupling the intermediate compounds through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide and hydrazone groups make it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
Materials Science: Its unique structure allows for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through binding to their active sites, disrupting normal biochemical pathways. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
Phenylhydrazine: A hydrazine derivative with applications in organic synthesis.
Benzene-1,4-disulfonate: A compound with two sulfonate groups, used in various industrial applications.
Uniqueness
4-[2-(4-Methylbenzenesulfonamido)-2-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C31H31N3O6S2 |
---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
[4-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]propyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H31N3O6S2/c1-22-9-17-28(18-10-22)41(36,37)34-30(31(35)33-32-24(3)26-7-5-4-6-8-26)21-25-13-15-27(16-14-25)40-42(38,39)29-19-11-23(2)12-20-29/h4-20,30,34H,21H2,1-3H3,(H,33,35)/b32-24+ |
InChI Key |
FHVVMAURRCHBGD-FEZSWGLMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)N/N=C(\C)/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)NN=C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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